3-({3,5-Bis[(propan-2-yloxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-({3,5-Bis[(propan-2-yloxy)carbonyl]phenyl}carbamoyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptene ring with a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3,5-Bis[(propan-2-yloxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Heptene Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile under controlled temperature and pressure conditions.
Introduction of the Phenylcarbamoyl Group: This step involves the reaction of the bicyclic heptene intermediate with a phenyl isocyanate derivative in the presence of a catalyst.
Esterification: The final step involves the esterification of the phenylcarbamoyl intermediate with propan-2-ol in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic heptene ring, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The phenylcarbamoyl group can participate in substitution reactions, where the isopropyl ester groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, reduced carbamoyl derivatives.
Substitution: Various substituted phenylcarbamoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound and its derivatives could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-({3,5-Bis[(propan-2-yloxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-({3,5-Bis[(methoxycarbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 3-({3,5-Bis[(ethoxycarbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Uniqueness
Compared to similar compounds, 3-({3,5-Bis[(propan-2-yloxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the isopropyl ester groups, which can influence its reactivity, solubility, and overall chemical behavior. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[[3,5-bis(propan-2-yloxycarbonyl)phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO7/c1-11(2)30-22(28)15-8-16(23(29)31-12(3)4)10-17(9-15)24-20(25)18-13-5-6-14(7-13)19(18)21(26)27/h5-6,8-14,18-19H,7H2,1-4H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJORUAWHBYYAPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC(=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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